REACTION_CXSMILES
|
C1C=CC([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][C:18]([NH:21][C:22]4[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=4)=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)=CC=1.NN>C(O)C>[CH:13]1[C:8]([NH2:7])=[CH:9][CH:10]=[C:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:17][CH:16]=2)[CH:12]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction system was stirred for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The blue precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 100 ml cold ethanol in 3 portions
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The heat was removed
|
Type
|
ADDITION
|
Details
|
about 2.5 g of active carbon was added
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 0.5 hours
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
was filtered hot by vacuum filtration
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The off white precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 50 ml cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under dynamic vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |